molecular formula C12H14O5 B1610468 Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester CAS No. 442536-99-4

Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester

Cat. No.: B1610468
CAS No.: 442536-99-4
M. Wt: 238.24 g/mol
InChI Key: RQGSZGCFMVGVJR-UHFFFAOYSA-N
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Description

Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester (CAS 442536-99-4), also known as 2-(2-hydroxyethoxy)ethyl oxo(phenyl)acetate, is an ester derivative of phenylglyoxylic acid (benzeneacetic acid, α-oxo-) . Its structure comprises a phenylglyoxylic acid core esterified with a 2-(2-hydroxyethoxy)ethyl group. This compound is distinguished by the presence of a hydrophilic ethylene glycol chain in the ester moiety, which may enhance solubility in polar solvents compared to simpler alkyl esters.

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl 2-oxo-2-phenylacetate
Source PubChem
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InChI

InChI=1S/C12H14O5/c13-6-7-16-8-9-17-12(15)11(14)10-4-2-1-3-5-10/h1-5,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGSZGCFMVGVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074972
Record name Benzeneacetic acid, .alpha.-oxo-, 2-(2-hydroxyethoxy)ethyl ester
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

442536-99-4
Record name 2-(2-Hydroxyethoxy)ethyl α-oxobenzeneacetate
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Record name Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester
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Record name Benzeneacetic acid, .alpha.-oxo-, 2-(2-hydroxyethoxy)ethyl ester
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Record name Benzeneacetic acid, .alpha.-oxo-, 2-(2-hydroxyethoxy)ethyl ester
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Record name Benzeneacetic acid, α-oxo-, 2-(2-hydroxyethoxy)ethyl ester
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Preparation Methods

Esterification of Phenylglyoxylic Acid with 2-(2-Hydroxyethoxy)ethanol

One direct method to prepare Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester involves esterification of the free acid (phenylglyoxylic acid) with 2-(2-hydroxyethoxy)ethanol. This reaction typically requires an acidic catalyst such as sulfuric acid, hydrochloric acid, or p-toluene sulfonic acid to facilitate the ester bond formation.

  • Reaction Conditions:
    • Acidic catalyst (e.g., H₂SO₄, HCl, p-toluene sulfonic acid)
    • Controlled temperature to avoid decomposition
    • Removal of water to drive equilibrium toward ester formation

This method is referenced in patent literature describing hybrid photoinitiators where such esters are intermediates.

Carbonylation of Benzyl Halides Followed by Oxidation

A more industrially relevant and scalable method involves a two-step process starting from mono-halogenated benzyl derivatives (e.g., benzyl chloride):

  • Step 1: Carbonylation

    • React benzyl halide with carbon monoxide and an alcohol (such as 2-(2-hydroxyethoxy)ethanol) under catalytic conditions to form the corresponding benzyl acetate ester.
    • Catalysts often include palladium complexes or other transition metal catalysts.
    • Reaction is conducted under pressure with controlled temperature.
  • Step 2: Oxidation

    • The benzyl acetate ester is then oxidized, typically using oxygen or air in the presence of a catalyst, to introduce the alpha-oxo group, converting the ester into the alpha-oxo-ester.
    • This oxidation step is carefully controlled to avoid overoxidation or degradation.

This two-step process is advantageous as it simplifies the manufacturing route by combining carbonylation and oxidation, reducing waste and hazardous by-products compared to older multi-step syntheses involving cyanide reagents.

  • Advantages:
    • Eliminates the need for sodium cyanide and ammonium sulfate by-products.
    • Reduces disposal and environmental concerns.
    • Improves overall yield and process efficiency.

This approach is detailed in German patent DE19909784A1, which emphasizes the preparation of substituted 2-aryl-2-oxo-acetate esters used as intermediates in agrochemical and pharmaceutical syntheses.

Synthesis via Organolithium Intermediates and Subsequent Esterification

Another laboratory-scale synthesis involves:

  • Stage 1: Treatment of diphenyl ether with n-butyllithium in petroleum ether at low temperatures (-15 °C) under inert atmosphere to generate a reactive organolithium intermediate.
  • Stage 2: Addition of dimethyl oxalate to the organolithium intermediate, allowing formation of methyl 2-(2-phenoxyphenyl)-2-oxoacetate.
  • Stage 3: Hydrolysis and purification steps to isolate the ester product.

This method yields about 80% of the intermediate methyl ester, which can be further modified to introduce the 2-(2-hydroxyethoxy)ethyl ester moiety by transesterification or direct esterification.

This synthetic route is described in Chinese patent CN108129349 and related chemical synthesis databases, highlighting the preparation of related alpha-oxo esters.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield/Notes References
Esterification of phenylglyoxylic acid with 2-(2-hydroxyethoxy)ethanol Phenylglyoxylic acid, 2-(2-hydroxyethoxy)ethanol Acid catalysts (H₂SO₄, HCl, p-TsOH) Acidic medium, controlled temp Direct ester formation, equilibrium driven by water removal
Carbonylation of benzyl halide + oxidation Benzyl chloride, 2-(2-hydroxyethoxy)ethanol, CO Pd catalysts, oxygen/air for oxidation Pressurized CO, catalytic oxidation Two-step process, scalable, environmentally improved
Organolithium intermediate + dimethyl oxalate Diphenyl ether, n-butyllithium, dimethyl oxalate n-Butyllithium, inert atmosphere Low temp (-15 °C), inert atmosphere 80% yield of methyl ester intermediate, further esterification needed
Enzymatic aldolase-catalyzed synthesis 2-oxo acids and aldehydes Class II aldolases, engineered enzymes Mild, aqueous, stereoselective High stereoselectivity, green chemistry potential

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-).

Major Products

Scientific Research Applications

Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active carboxylic acid derivatives, which can then interact with enzymes or receptors in biological systems. The hydroxyethoxy group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Key Structural Insights:

  • Ester Chain Complexity : The target compound’s 2-(2-hydroxyethoxy)ethyl group introduces a polar, glycol-like chain, enhancing hydrophilicity compared to ethyl (C₂H₅) or methyl (CH₃) esters .
  • Substituent Effects : Compounds with substituents on the aromatic ring (e.g., 5-fluoro-2-hydroxy in ) exhibit altered electronic properties, influencing reactivity and biological activity.
  • Functional Group Diversity : The trimethylsilyl ester (C₁₁H₁₄O₃Si) highlights the use of silicon-based protecting groups, which improve volatility and stability in synthetic chemistry .

Physicochemical and Functional Comparisons

Solubility and Polarity:

  • The hydroxyethoxy chain in the target compound likely increases water solubility compared to ethyl or methyl esters, which are more lipophilic .
  • The 4-hydroxy derivative (C₉H₈O₄) exhibits higher acidity due to the phenolic -OH group, enabling hydrogen bonding and solubility in basic media .

Reactivity:

  • Hydrolysis Sensitivity : Esters with electron-withdrawing groups (e.g., 5-fluoro-2-hydroxy ) may hydrolyze faster under acidic/basic conditions. The hydroxyethoxy group in the target compound could stabilize hydrolysis intermediates via hydrogen bonding.
  • Silyl Esters : The trimethylsilyl group (C₁₁H₁₄O₃Si) offers steric protection, reducing unwanted side reactions in organic synthesis .

Regulatory and Commercial Considerations

  • Ethyl and methyl esters are more commercially prevalent, with established applications in fragrances and solvents .

Biological Activity

Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester, also known as UV Photoinitiator 754, is a compound with significant biological activity, particularly in the context of drug development and photoinitiation processes. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄O₅
  • Molecular Weight : 238.24 g/mol
  • CAS Number : 442536-99-4
  • Physical State : Predicted boiling point is approximately 389.6 °C with a density of 1.225 g/cm³ .

Mechanisms of Biological Activity

Benzeneacetic acid derivatives have been studied for their role in enhancing drug permeability and bioactivity. The amide-to-ester substitution strategy has been highlighted as a method to improve the pharmacokinetic properties of compounds, including:

  • Increased Membrane Permeability : Research indicates that substituting amides with esters can significantly enhance the permeability of compounds across cell membranes, which is crucial for effective drug delivery .
  • Stability and Bioactivity : Esters generally exhibit improved intracellular stability compared to their amide counterparts, leading to greater potency in biological assays .

Case Studies

  • Study on PROTACs :
    • A study demonstrated that compounds with ester linkages showed better degradation of BET proteins compared to amide versions, indicating enhanced cytotoxicity and stability in biological systems. This suggests that benzeneacetic acid derivatives could be effective in targeted protein degradation therapies .
  • Photoinitiator Applications :
    • As a photoinitiator, this compound facilitates polymerization processes in UV-curable formulations. Its efficiency in initiating polymerization under UV light has made it valuable in various industrial applications, including coatings and adhesives .

Data Tables

PropertyValue
Molecular FormulaC₁₂H₁₄O₅
Molecular Weight238.24 g/mol
Boiling Point389.6 °C (predicted)
Density1.225 g/cm³ (predicted)
pKa14.31 (predicted)

Safety and Toxicology

Benzeneacetic acid derivatives are classified under GHS hazard statements, indicating potential skin sensitization (H317). Precautionary measures include avoiding inhalation and ensuring proper protective equipment during handling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester?

  • Methodology :

  • Esterification : React α-oxobenzeneacetic acid with 2-(2-hydroxyethoxy)ethanol using acid catalysts (e.g., H₂SO₄) under reflux. Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Confirm purity via melting point and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Approach :

  • NMR : Assign peaks using ¹H/¹³C NMR (e.g., carbonyl at ~170 ppm, hydroxyethoxy signals at δ 3.5–4.5 ppm) .
  • IR : Confirm α-keto ester groups (C=O stretch ~1740 cm⁻¹) and ether linkages (C-O-C ~1100 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion (C₁₂H₁₄O₅⁺, calc. 238.0841) and fragmentation patterns .

Q. How can researchers address solubility challenges during experimental workflows?

  • Guidance :

  • Solvent Screening : Prioritize polar aprotic solvents (e.g., DMF, DMSO) based on calculated logP (~3.5) .
  • Co-solvents : Use ethanol/water mixtures (70:30 v/v) for formulations requiring aqueous compatibility .

Advanced Research Questions

Q. How to resolve discrepancies between computational and experimental spectroscopic data?

  • Strategies :

  • DFT Modeling : Optimize geometry using Gaussian at B3LYP/6-31G* level. Compare theoretical IR/NMR with experimental data to identify conformational differences .
  • Crystallography : Perform single-crystal X-ray diffraction (e.g., using Sheldrick’s SHELX suite) to validate stereochemistry .

Q. What experimental designs evaluate the compound’s stability under varying conditions?

  • Protocol :

  • Kinetic Studies : Incubate samples at pH 2–12, 25–60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Light Sensitivity : Expose to UV-Vis light (300–400 nm) and quantify photodegradation products using LC-MS .

Q. How to assess its potential as a RAFT agent in polymerization?

  • Testing Framework :

  • Chain Transfer Efficiency : Conduct bulk polymerization of styrene or MMA, comparing molecular weight distributions (GPC) with/without the compound .
  • Mechanistic Studies : Use ESR to detect radical intermediates and confirm thiocarbonylthio group participation .

Q. What computational methods predict reactivity in ester hydrolysis or nucleophilic substitution?

  • Tools :

  • MD Simulations : Simulate hydrolysis in explicit solvent (e.g., water) using AMBER or GROMACS. Identify transition states and activation energies .
  • QM/MM : Model nucleophilic attack at the α-keto position to predict regioselectivity .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across literature sources?

  • Resolution :

  • Meta-Analysis : Compare logP values from computational tools (e.g., XlogP3) with experimental measurements in standardized buffers .
  • Temperature Effects : Replicate solubility tests at 25°C and 37°C to account for thermodynamic variations .

Safety and Handling

Q. What protocols ensure safe handling in laboratory settings?

  • Recommendations :

  • PPE : Use nitrile gloves and safety goggles; avoid inhalation of dust/aerosols .
  • Waste Disposal : Neutralize acidic byproducts before disposal in accordance with EPA guidelines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester
Reactant of Route 2
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Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester

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